molecular formula C13H20O2 B14258790 Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- CAS No. 185253-71-8

Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans-

Cat. No.: B14258790
CAS No.: 185253-71-8
M. Wt: 208.30 g/mol
InChI Key: PTOYYFBLVGGYGI-NOZJJQNGSA-N
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Description

Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of methoxy groups and a methyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the hexahydro structure. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where naphthalene is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further reduce any remaining aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like quinones, reduced forms with additional hydrogen atoms, and substituted naphthalene derivatives with halogens or nitro groups.

Scientific Research Applications

Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure and different reactivity.

    1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative with different chemical properties.

    2,6-Dimethoxynaphthalene: A similar compound with methoxy groups but lacking the hexahydro structure.

Uniqueness

Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is unique due to its specific combination of hydrogenation, methoxy, and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

185253-71-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(1R,2R)-2,6-dimethoxy-1-methyl-1,2,3,4,5,8-hexahydronaphthalene

InChI

InChI=1S/C13H20O2/c1-9-12-6-5-11(14-2)8-10(12)4-7-13(9)15-3/h5,9,13H,4,6-8H2,1-3H3/t9-,13-/m1/s1

InChI Key

PTOYYFBLVGGYGI-NOZJJQNGSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCC2=C1CC=C(C2)OC)OC

Canonical SMILES

CC1C(CCC2=C1CC=C(C2)OC)OC

Origin of Product

United States

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